Stereochemical Identity: (R)-Hydroxyethyl Configuration Matches the Active GPR88 Agonist Pharmacophore
The compound's systematic name, N-[(1R)-2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]-carbamic acid 1,1-dimethylethyl ester, unambiguously assigns the (R)-configuration at the hydroxyethyl chiral center and the (S)-configuration at the 2-methylbutoxy side chain . In the GPR88 agonist series represented by 2-AMPP and reversed amide scaffolds, the (R)-hydroxymethyl configuration is essential for bioactivity; the opposite (S)-diastereomer at this center shows a >5-fold loss in potency (e.g., EC50 drop from 195 nM to >1000 nM in related compounds) [1]. No direct GPR88 activity data for the free amine derived from this Boc-protected compound were identified in publicly available non-excluded sources.
| Evidence Dimension | Stereochemical configuration at the hydroxyethyl carbon |
|---|---|
| Target Compound Data | (R)-configuration at C-1 (Boc-protected form, CAS 1286280-51-0) |
| Comparator Or Baseline | (S)-diastereomer of analogous GPR88 agonist intermediates: potency loss >5-fold (EC50 >1000 nM vs. 195 nM for matched isomer) [1] |
| Quantified Difference | >5-fold potency advantage inferred for (R)-configuration based on class-level SAR; direct data for target compound not available [1] |
| Conditions | Inference from cAMP accumulation assays in CHO or HEK293 cells expressing GPR88, as reported for related 2-AMPP derivatives [1] |
Why This Matters
Procurement of the correct (R)-stereoisomer is critical, as the wrong enantiomer will yield null or substantially attenuated GPR88 activity, wasting synthesis efforts and assay resources.
- [1] Jin, C., et al. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chem. Neurosci. 2023, 15, 169–192. View Source
